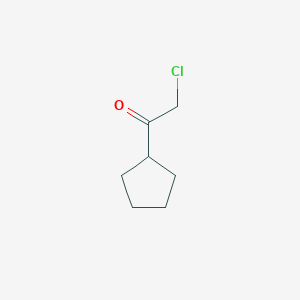
2-Chlor-1-cyclopentylethanon
Übersicht
Beschreibung
2-Chloro-1-cyclopentylethanone is a useful research compound. Its molecular formula is C7H11ClO and its molecular weight is 146.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1-cyclopentylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-cyclopentylethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Synthese von Antikrebsmitteln
2-Chlor-1-cyclopentylethanon wird bei der Synthese von heterocyclischen Verbindungen verwendet, die eine Antikrebsaktivität aufweisen. So kann es beispielsweise an der Herstellung von Chromenoquinolin-Derivaten beteiligt sein, die auf ihre Wirksamkeit gegen Melanom-Zelllinien getestet wurden . Diese Verbindungen sind aufgrund ihres Potenzials, das Wachstum von Krebszellen zu hemmen, von Bedeutung und machen sie zu wertvollen Bestandteilen bei der Entwicklung neuer Chemotherapeutika.
Organische Synthese: Zwischenprodukt für komplexe Moleküle
In der organischen Chemie dient this compound als vielseitiges Zwischenprodukt für die Synthese komplexer organischer Moleküle. Es kann verschiedene chemische Reaktionen eingehen, darunter nucleophile Substitutions- und Additionsreaktionen, um eine breite Palette von Produkten mit unterschiedlichen funktionellen Gruppen zu erhalten . Dies macht es zu einem wertvollen Baustein bei der Konstruktion komplexerer organischer Verbindungen.
Pharmazeutische Forschung: Behandlungen für neurologische Erkrankungen
Die Verbindung hat Anwendungen in der pharmazeutischen Forschung gefunden, insbesondere bei der Entwicklung von Medikamenten für neurologische Erkrankungen wie Alzheimer-Krankheit. Seine Rolle bei der Synthese von niedermolekularen Therapeutika, die die Blut-Hirn-Schranke passieren können, macht es zu einer wichtigen Substanz in der Neuropharmakologie.
Biochemie: Enzyminhibitionstudien
In der Biochemie kann this compound verwendet werden, um die Enzyminhibition zu untersuchen. Seine Struktur ermöglicht es ihm, an aktiven Zentren bestimmter Enzyme zu binden und so deren Wirkung zu hemmen. Diese Anwendung ist entscheidend für das Verständnis von Enzymmmechanismen und für die Entwicklung von Enzyminhibitoren als therapeutische Mittel .
Umweltforschung: Abbaustudien
Das Stabilitäts- und Reaktivitätsprofil dieser Verbindung macht sie für Umwelt-Abbaustudien geeignet. Forscher können sie verwenden, um den Abbau von Cyclopentanon-Derivaten unter verschiedenen Umweltbedingungen zu verstehen, was für die Bewertung der ökologischen Auswirkungen chemischer Substanzen wichtig ist.
Industrielle Anwendungen: Herstellung von Spezialchemikalien
Im Industriesektor wird this compound bei der Herstellung von Spezialchemikalien eingesetzt. Seine Reaktivität ermöglicht es, es in Verbindungen umzuwandeln, die als Additive oder Zwischenprodukte bei der Herstellung von Hochleistungsmaterialien dienen .
Eigenschaften
IUPAC Name |
2-chloro-1-cyclopentylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO/c8-5-7(9)6-3-1-2-4-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYWWOXZNCTARW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499381 | |
| Record name | 2-Chloro-1-cyclopentylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932-28-5 | |
| Record name | 2-Chloro-1-cyclopentylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














